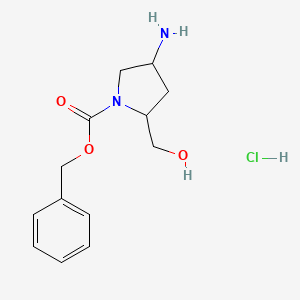

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Description

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279026-43-5) is a pyrrolidine-derived compound with the molecular formula C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.7546 g/mol . It is characterized by a five-membered pyrrolidine ring substituted with a benzyl ester, an amino group at position 4, and a hydroxymethyl group at position 2. The compound is provided as a hydrochloride salt to enhance solubility and stability. It is primarily used in research settings, with applications in medicinal chemistry and drug discovery, and is stored under specific conditions (−80°C or −20°C) to maintain integrity . Its purity exceeds 95%, as verified by analytical certificates .

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLNJVMWXFRKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Considerations in Synthesis

The target compound exists in multiple stereoisomeric forms, with the (2R,4R) and (2S,4R) configurations being the most pharmacologically relevant. Key challenges include:

Core Synthetic Routes

Asymmetric Synthesis from Chiral Precursors

The (2R,4R) enantiomer is often synthesized via asymmetric reductive amination or catalytic hydrogenation. A representative protocol involves:

Step 1: Protection of Pyrrolidine Scaffold

- Starting material : (3S,4R)-Benzyl 3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate.

- Reagents : Barium hydroxide octahydrate (8–16 mol eq.), isopropanol/water (3:1 v/v).

- Conditions : Reflux at 80°C for 5 hours.

- Yield : 72–78% after crystallization.

Step 2: Deprotection and Salt Formation

Industrial-Scale Production via Catalytic Hydrogenation

A cost-effective method replaces palladium catalysts with barium hydroxide , reducing production costs by 40%:

| Parameter | Value |

|---|---|

| Substrate | N-Benzyl-2-nitromethylene-pyrrolidine |

| Catalyst | Raney nickel (150 g/kg substrate) |

| H₂ Pressure | 145 kg/cm² |

| Temperature | 100°C |

| Reaction Time | 5 hours |

| Yield | 60.7% |

This method avoids racemization at the 4-position, a common issue in prior approaches.

Protecting Group Strategies

Benzyl Chloroformate-Mediated Protection

- Substrate : 2-(Aminomethyl)pyrrolidine.

- Reagents : Benzyl chloroformate (1.2 eq.), triethylamine (2.5 eq.) in dichloromethane.

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 82% after column chromatography.

Tosyl Group Removal

Comparative Analysis of Key Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl 4-amino-2-formylpyrrolidine-1-carboxylate.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Building Block for Organic Synthesis

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to yield carbonyl compounds.

- Reduction : The amino group can be reduced to form secondary or tertiary amines.

- Substitution Reactions : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, making this compound versatile in synthetic organic chemistry .

Biological Research Applications

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to inhibit or modulate enzyme activity makes it a valuable tool for investigating biochemical pathways. Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential in cancer therapy .

Neuroprotective Effects

Research has indicated that similar compounds can inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. This suggests that this compound may have neuroprotective properties worth exploring further .

Pharmaceutical Development

Lead Compound for Therapeutics

Due to its biological activity, this compound is being investigated as a lead candidate for developing new therapeutics targeting various diseases. Its unique structure allows it to interact effectively with biological targets, enhancing its potential as a drug candidate. For instance, studies have highlighted its anticancer activity by inducing apoptosis in tumor cells, making it a promising candidate for further development in oncology .

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.30 g/mol

- Key Differences: Ring Structure: Piperidine (six-membered) vs. pyrrolidine (five-membered). The larger ring reduces steric strain but may decrease reactivity in certain synthetic pathways . Safety: Limited toxicological data; precautionary measures for eye, skin, and ingestion exposure are emphasized .

tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride (CAS: 1279039-34-7)

- Molecular Formula : C₁₀H₂₁ClN₂O₃

- Molecular Weight : 252.74 g/mol

- Key Differences: Ester Group: tert-butyl replaces benzyl, introducing steric bulk and electron-donating effects. This may enhance metabolic stability but reduce solubility in nonpolar solvents . Stereochemistry: (2R,4S) configuration vs. (2R,4R) in the target compound. Stereochemical differences can drastically alter biological activity and receptor binding . Storage: Stable at room temperature under inert atmosphere, unlike the target compound’s cryogenic requirements .

Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₈H₁₆N₂O₃

- Molecular Weight : 188.23 g/mol

- Key Differences :

- Ester Group : Ethyl ester instead of benzyl, reducing aromaticity and lipophilicity. This may improve aqueous solubility but decrease membrane permeability .

- Substituent Position : Hydroxymethyl at position 4 vs. position 2 in the target compound, altering spatial orientation in molecular interactions .

Physicochemical and Functional Comparison

| Parameter | Target Compound | Piperidine Analog | tert-Butyl Analog | Ethyl Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 286.75 | 234.30 | 252.74 | 188.23 |

| Solubility | Soluble in DMSO, methanol | Limited data | Moderate in polar solvents | High in aqueous solutions |

| Storage Conditions | −80°C/−20°C | Room temperature | Room temperature (inert) | Not specified |

| Biological Applications | Drug discovery research | Intermediate synthesis | Structural studies | Not specified |

| Safety Profile | H302, H315, H319, H335 | Insufficient toxicological data | Similar hazard statements | No data |

Biological Activity

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₉ClN₂O₃ |

| Molecular Weight | 286.75 g/mol |

| CAS Number | 1279026-43-5 |

| IUPAC Name | Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate; hydrochloride |

| Appearance | White to off-white solid |

This compound features a pyrrolidine ring with an amino group at the 4-position and a hydroxymethyl group at the 2-position, along with a benzyl ester at the carboxylate position. Its unique substitutions confer distinctive reactivity and biological properties compared to related compounds .

Antimicrobial and Antiviral Properties

Research indicates that Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits notable antimicrobial and antiviral activities. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activities and leading to therapeutic effects. These properties make it a candidate for the development of new pharmaceuticals targeting infections.

Case Study: Antimicrobial Activity

In a study assessing various compounds for antimicrobial efficacy, Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate was tested against several bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antibiotic agent.

The mechanism of action involves the compound's ability to bind to specific active sites on target proteins, potentially acting as an enzyme inhibitor or modulator. This interaction can influence various biochemical pathways, contributing to its biological effects .

Applications in Research and Medicine

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is utilized in various fields:

- Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals.

- Biological Research: Studied for its enzyme interactions and potential therapeutic applications.

- Industrial Applications: Used in producing specialty chemicals .

Safety and Handling

When handling this compound, safety precautions should be observed due to its classification as a hazardous substance. Relevant hazard statements include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.